(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride
Description
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride is a chiral α-amino acid derivative characterized by a naphthalene ring substituted at the 1-position of the glycine backbone. Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.69 g/mol and CAS number 1192350-47-2 . This compound is typically synthesized via asymmetric methods or resolution techniques, leveraging its stereochemical purity (≥95%) for applications in pharmaceuticals, catalysis, and materials science .
Properties
IUPAC Name |
(2R)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSANNROGBIDFD-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Sharpless asymmetric epoxidation serves as the cornerstone for chirality induction in this method. A naphthalene-derived allylic alcohol undergoes epoxidation using a titanium-based chiral catalyst, typically derived from diethyl tartrate, to yield an epoxy alcohol with high enantiomeric excess (ee > 90%). Subsequent regioselective ring-opening of the epoxide with ammonia or ammonium chloride in aqueous HCl generates the amino alcohol intermediate, which is oxidized to the target amino acid hydrochloride.
Optimization and Yield
Key parameters include:
- Catalyst loading : 5–10 mol% titanium tetraisopropoxide with stoichiometric diethyl tartrate.
- Temperature : Epoxidation at −20°C to 0°C minimizes racemization.
- Workup : Acidic hydrolysis (6 M HCl, reflux) ensures quantitative conversion to the hydrochloride salt.
Table 1 : Performance metrics for Sharpless-based synthesis
| Parameter | Value | Source |
|---|---|---|
| Epoxidation ee | 92–95% | |
| Overall yield | 58–63% | |
| Purity (HPLC) | >99% |
Asymmetric Strecker Synthesis
Organocatalytic Approach
A scalable one-pot protocol employs α-amido sulfones and KCN in the presence of a chiral oligoethylene glycol catalyst to produce (R)-α-aminonitriles with >98% ee. Subsequent hydrolysis with concentrated HCl yields the hydrochloride salt directly.
Substrate Scope and Limitations
- Naphthaldehyde derivatives : 1-Naphthaldehyde provides 94% ee and 89% yield under optimized conditions.
- Heterocyclic substrates : Reduced efficiency observed for 2-thienyl analogs (ee = 86%, yield = 72%).
Table 2 : Strecker reaction optimization
| Condition | Optimal Value | Impact on ee/Yield |
|---|---|---|
| Catalyst loading | 2.5 mol% | Maximal ee (98%) |
| Solvent | THF/water (4:1) | Yield +12% |
| Hydrolysis time | 6 h (reflux) | Purity >99% |
Enzymatic Resolution of Racemates
Pseudomonas putida l-Amidase System
Racemic naphthylglycine amide undergoes kinetic resolution using Pseudomonas putida l-amidase, selectively hydrolyzing the (S)-enantiomer to leave (R)-amide (>99% ee), which is subsequently acid-hydrolyzed to the hydrochloride.
Process Economics
- Substrate concentration : 100 mM optimal for 85% conversion.
- Recycle efficiency : Enzyme retains 78% activity after five cycles.
Table 3 : Enzymatic resolution performance
| Metric | Value |
|---|---|
| Enantiomeric excess | 99% (R) |
| Isolated yield | 41% |
| Space-time yield | 8.2 g/L·day |
Hydrolysis of Oxazolinone Esters
Oxazolinone Synthesis
N-(1,2,3,4-Tetrahydro-1-oxo-2-naphthyl)glycine oxazolinone esters are prepared via cyclization of naphthylglycine derivatives with acetic anhydride. Hydrolysis with 6 M HCl at 80°C for 4 h affords the hydrochloride salt.
Byproduct Management
- β-Naphthylglycine formation : 15–20% byproduct generated during hydrolysis, removed via differential solubility in acetone.
- Crystallization : Recrystallization from acetone/ether yields 97% pure product.
Alternative Methodologies
Reductive Amination
Though less explored, reductive amination of 1-naphthylglyoxylic acid with ammonium acetate and sodium cyanoborohydride provides moderate ee (78%) but suffers from low yields (32%).
Chiral Pool Synthesis
Derivatization of (R)-phenylglycine via Friedel-Crafts alkylation introduces the naphthyl group, but regioselectivity challenges limit utility.
Comparative Analysis of Methods
Table 4 : Method comparison for industrial applicability
| Method | ee (%) | Yield (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Sharpless | 92–95 | 58–63 | High | $$$$ |
| Strecker | 98 | 89 | Very high | $$$ |
| Enzymatic | 99 | 41 | Moderate | $$ |
| Oxazolinone hydrolysis | 100 | 72 | High | $$$ |
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring allows for π-π stacking interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions enable the compound to modulate enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Data Table
Biological Activity
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride, commonly referred to as naphthylalanine, is a chiral compound with significant biological activity. Its structural features, particularly the naphthalene ring, contribute to its unique interactions within biological systems. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₂H₁₂ClNO₂
- Molecular Weight : 237.68 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water
- Density : 1.294 g/cm³
- Boiling Point : 398ºC at 760 mmHg
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- MAPK Signaling Pathways : Research indicates that this compound may modulate cellular processes via Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell growth and survival.
- Neurotransmitter Systems : The compound's structure allows it to engage with neurotransmitter systems, potentially influencing neurotransmitter release and uptake, making it a candidate for neuropharmacological applications.
- Enzyme Interaction : It has been investigated as a biochemical probe for studying enzyme mechanisms, suggesting its role in modulating enzyme activity.
Neuroprotective Effects
Studies have highlighted the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis in various in vitro models. For instance, experiments demonstrated that the compound could reduce cell death in models of neurodegeneration.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. In one study, it exhibited significant free radical scavenging activity, comparable to standard antioxidants like Trolox. This suggests its potential utility in preventing oxidative damage in biological systems .
Anticancer Potential
Preliminary studies have also indicated that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The specific mechanisms involve modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-Amino-2-(naphthalen-1-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves a Strecker reaction or modified Mannich reaction. For example, starting with naphthalen-1-yl aldehyde, ammonium chloride, and potassium cyanide forms the α-aminonitrile intermediate. Acidic hydrolysis converts the nitrile to the carboxylic acid, followed by treatment with HCl to yield the hydrochloride salt . Optimizing pH (e.g., ~3–4 during hydrolysis) and temperature (reflux in aqueous HCl) improves yield. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) enhances purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography (using SHELX software) resolves absolute configuration and confirms stereochemistry .
- NMR spectroscopy (¹H/¹³C) identifies aromatic protons (δ 7.2–8.5 ppm) and the chiral α-carbon environment.
- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) assesses purity (>98%) .
Q. How can researchers ensure enantiomeric purity during synthesis?
- Methodological Answer : Use chiral auxiliaries or catalysts (e.g., L-proline) in asymmetric Strecker reactions. Chiral HPLC (Chiralpak® IA column, hexane/isopropanol mobile phase) quantifies enantiomeric excess (ee >99% for the R-form). Compare retention times with the (S)-enantiomer (CAS 649554-52-9) for validation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data versus computational docking results for this compound?
- Methodological Answer : Cross-validate X-ray structures (SHELXL-refined) with DFT-optimized molecular geometries (e.g., Gaussian09, B3LYP/6-31G* basis set). Analyze hydrogen-bonding networks (e.g., N–H···Cl interactions) and torsional angles. Discrepancies may arise from solvent effects in crystallography vs. gas-phase computations .
Q. How does the naphthalen-1-yl substituent influence biological activity compared to phenyl or thienyl analogs?
- Methodological Answer : The naphthalen-1-yl group enhances lipophilicity (logP ~2.5) and π-π stacking with aromatic residues in target proteins (e.g., enzymes or receptors). Compare IC₅₀ values in enzyme inhibition assays against analogs like 2-Amino-2-(3-thienyl)acetic acid hydrochloride (CAS 369403-64-5). Molecular dynamics simulations (AMBER) predict binding stability differences .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer : Large-scale reactions risk racemization due to prolonged heating. Mitigate by:
- Using low-temperature hydrolysis (<50°C).
- Employing flow chemistry for precise control of residence time and pH.
- Monitoring ee at each step via inline chiral HPLC .
Q. How can researchers optimize solvent systems for recrystallization to avoid polymorphic variations?
- Methodological Answer : Screen solvents (e.g., ethanol, acetone, ethyl acetate) using high-throughput crystallization plates. Analyze polymorphs via PXRD. Ethanol/water (7:3 v/v) typically yields the thermodynamically stable monoclinic form (space group P2₁). DSC confirms melting points (mp ~220–225°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
